Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate is an organic compound characterized by the presence of two ester groups and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate typically involves the esterification of 5-(trifluoromethyl)isophthalic acid. One common method includes the reaction of 5-(trifluoromethyl)isophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be a site for nucleophilic attack, leading to substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(trifluoromethyl)isophthalic acid.
Reduction: Dimethyl 5-(trifluoromethyl)benzene-1,3-dimethanol.
Scientific Research Applications
Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to impart unique properties such as increased thermal stability and hydrophobicity.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates with trifluoromethyl groups, which are known to enhance metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate in chemical reactions involves the activation of the ester and trifluoromethyl groups. The ester groups can participate in nucleophilic acyl substitution reactions, while the trifluoromethyl group can influence the electronic properties of the benzene ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Dimethyl benzene-1,3-dicarboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
Dimethyl 5-methylbenzene-1,3-dicarboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to less pronounced electronic effects.
Uniqueness
Dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in the synthesis of molecules that require specific electronic characteristics.
Properties
IUPAC Name |
dimethyl 5-(trifluoromethyl)benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-9(15)6-3-7(10(16)18-2)5-8(4-6)11(12,13)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIRKRJNBBUTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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